molecular formula C10H10ClNO2S B11781864 (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid

Cat. No.: B11781864
M. Wt: 243.71 g/mol
InChI Key: LESQASCTNMKKPZ-YGPZHTELSA-N
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Description

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is a chiral compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a 4-chlorophenyl group attached to the second carbon of the thiazolidine ring and a carboxylic acid group at the fourth position. The presence of the chiral center at the second carbon makes it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid typically involves the condensation of 4-chlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones, a class of compounds related to thiazolidine derivatives, are known for their role in enhancing insulin sensitivity. Research indicates that thiazolidine-4-carboxylic acids can mimic the action of these agents, potentially aiding in the management of diabetes by improving glucose metabolism and insulin action .

Antimicrobial Effects

Compounds similar to (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid have shown promise against various bacterial and fungal pathogens. Studies suggest that these thiazolidine derivatives may disrupt microbial cell walls or inhibit essential metabolic pathways, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis. By inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, this compound may help alleviate symptoms associated with chronic inflammatory diseases .

Potential Antiviral Agents

Recent studies have highlighted the potential of thiazolidine carboxylic acids as antiviral agents against avian influenza and other viral infections. Preliminary data suggest that these compounds could inhibit viral replication or enhance host immune responses .

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The synthesis often starts with the reaction of L-cysteine with appropriate aldehydes to form thiazolidine derivatives. This process can yield a racemic mixture that can be further purified .
  • Cyanuric Chloride-Mediated Synthesis : This method allows for cleaner reactions with better yields and fewer by-products, making it an attractive option for synthesizing 2-aryl thiazolidine derivatives .

Case Study 1: Tyrosinase Inhibition

A study focused on the design and synthesis of various thiazolidine derivatives demonstrated that certain compounds exhibited significant inhibition of tyrosinase activity, an enzyme critical in melanin biosynthesis. One derivative showed a 66.47% inhibition rate at a concentration of 20 μM, suggesting its potential use in skin-whitening products or treatments for hyperpigmentation disorders .

Case Study 2: Antioxidant Properties

Research has indicated that thiazolidine derivatives can enhance cellular defense mechanisms against oxidative stress. In vitro studies showed that these compounds reduced intracellular reactive oxygen species levels, suggesting their utility in formulations aimed at protecting cells from oxidative damage .

Potential Applications

The versatility of this compound opens avenues for its application in:

  • Pharmaceutical Development : As a lead compound for designing new antidiabetic, antimicrobial, and anti-inflammatory drugs.
  • Cosmetic Industry : In products aimed at skin lightening or anti-aging by leveraging its tyrosinase inhibitory properties.
  • Nutraceuticals : As an antioxidant agent to enhance health supplements targeting oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. The chiral center also adds to its uniqueness, making it a valuable compound for stereochemical studies and asymmetric synthesis .

Biological Activity

(2R)-2-(4-Chlorophenyl)thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazolidine ring, which is known for its potential therapeutic effects, particularly in metabolic processes and pharmacological applications.

Chemical Structure and Properties

The compound is characterized by:

  • Thiazolidine Ring : A five-membered ring containing sulfur and nitrogen.
  • Carboxylic Acid Group : This functional group plays a crucial role in the compound's reactivity and biological activity.
  • 4-Chlorophenyl Substituent : The presence of a chlorine atom on the phenyl ring enhances the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antidiabetic Properties

  • Thiazolidinediones, a class of compounds related to thiazolidine derivatives, are recognized for improving insulin sensitivity. Studies suggest that this compound may act similarly, potentially aiding in the management of type 2 diabetes mellitus (T2DM) by modulating glucose metabolism and enhancing insulin action .

2. Antimicrobial Effects

  • Compounds with similar thiazolidine structures have demonstrated antimicrobial properties against various bacterial and fungal pathogens. This suggests that this compound may also possess potential as an antimicrobial agent .

3. Anti-inflammatory Activity

  • The compound may influence inflammatory pathways, which could be beneficial in treating conditions such as arthritis. Its ability to modulate inflammation highlights its therapeutic potential .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in metabolic regulation. For instance:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound may exhibit inhibitory effects on DPP-IV, an enzyme implicated in glucose metabolism .
  • Tyrosinase Inhibition : Related compounds have shown potential as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting that this compound could be explored for skin-related applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntidiabeticImproves insulin sensitivity
AntimicrobialEffective against bacterial and fungal pathogens
Anti-inflammatoryModulates inflammatory pathways
Tyrosinase InhibitionReduces melanin production

Case Study: Antidiabetic Effects

In a recent study examining the antidiabetic potential of thiazolidine derivatives, this compound was found to significantly enhance glucose uptake in vitro. The study utilized cell lines representative of pancreatic beta cells, demonstrating improved insulin sensitivity comparable to established antidiabetic drugs .

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H10ClNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14)/t8?,9-/m1/s1

InChI Key

LESQASCTNMKKPZ-YGPZHTELSA-N

Isomeric SMILES

C1C(N[C@H](S1)C2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(NC(S1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

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